molecular formula C23H20ClN3O5S B2653206 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1105242-11-2

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2653206
CAS RN: 1105242-11-2
M. Wt: 485.94
InChI Key: FPNGPMRZTCUQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound with a molecular formula of C23H20ClN3O4S . It contains two hetero-aromatic rings (thieno [3,2-d]pyrimidine) which are known to occupy the adenine binding pocket .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl group at the 7-position, and a 3,4,5-trimethoxyphenylacetamide group at the 2-position . The average mass is 469.941 Da and the monoisotopic mass is 469.086304 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate that these compounds exhibit good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. For instance, novel thienopyrimidine derivatives linked with rhodanine showed significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity (Kerru et al., 2019).

Antitumor Activity

The potential antitumor activity of related compounds has also been investigated. Some derivatives have displayed promising results against human cancer cell lines, including breast adenocarcinoma, lung adenocarcinoma, and gastric cancer cells, indicating their relevance in cancer research and therapy (El-Morsy et al., 2017).

Bioactivity and Chemical Synthesis

The design and synthesis of these compounds involve complex chemical reactions aiming to enhance their bioactivity. Research focuses not only on their potential health applications but also on understanding the chemical properties and synthesis processes that lead to these bioactive molecules. For example, the synthesis of novel benzimidazole fused condensed thienopyrimidines derivatives has been explored, highlighting their synthesis pathways and the evaluation of their cytotoxic effects against cancer cell lines (Kaliraj & Kathiravan, 2020).

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-30-17-8-15(9-18(31-2)21(17)32-3)26-19(28)10-27-12-25-20-16(11-33-22(20)23(27)29)13-4-6-14(24)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGPMRZTCUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.